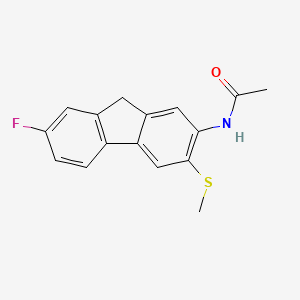

Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)-

Description

Properties

CAS No. |

16233-02-6 |

|---|---|

Molecular Formula |

C16H14FNOS |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-(7-fluoro-3-methylsulfanyl-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C16H14FNOS/c1-9(19)18-15-7-11-5-10-6-12(17)3-4-13(10)14(11)8-16(15)20-2/h3-4,6-8H,5H2,1-2H3,(H,18,19) |

InChI Key |

XYMJBIODTOFNGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)SC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Fluorenyl Core with Substituents

The fluorenyl scaffold can be prepared or sourced commercially, but selective substitution at the 7-position with fluorine and at the 3-position with a methylthio group requires regioselective synthetic methods:

- Fluorination: Electrophilic fluorination of fluorenyl derivatives can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), targeting the 7-position guided by directing groups or prior substitution patterns.

- Methylthio Introduction: The methylthio group at position 3 is typically introduced via nucleophilic substitution or cross-coupling reactions. A common approach involves the formation of a 3-halofluorene intermediate (e.g., 3-bromo- or 3-iodofluorene), which then undergoes substitution with methylthiolate anion (CH3S−) or via palladium-catalyzed coupling with methylthiol derivatives.

Formation of the Acetamide Linkage

The attachment of the acetamide group at position 2 of the fluorenyl ring is generally accomplished by:

- Amination at Position 2: Introduction of an amino group at the 2-position of the fluorenyl ring can be done via nitration followed by reduction or direct amination methods.

- Acetylation: The amino-fluorenyl intermediate is then reacted with acetyl chloride or acetic anhydride to form the acetamide linkage. This step is typically performed under mild basic or neutral conditions to avoid side reactions.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective fluorination | Selectfluor, solvent (e.g., acetonitrile) | 7-fluorofluorene intermediate |

| 2 | Halogenation at position 3 | NBS (N-bromosuccinimide), light or heat | 3-bromo-7-fluorofluorene |

| 3 | Nucleophilic substitution | Sodium methylthiolate (CH3SNa), DMF | 3-(methylthio)-7-fluorofluorene |

| 4 | Nitration or amination at position 2 | HNO3/H2SO4 or amination reagents | 2-amino-3-(methylthio)-7-fluorofluorene |

| 5 | Acetylation | Acetyl chloride, base (e.g., pyridine) | Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- |

Alternative Synthetic Approaches

- Cross-coupling Methods: Palladium-catalyzed Buchwald-Hartwig amination or thiolation reactions can allow for more direct installation of amino or methylthio groups on halogenated fluorenyl precursors.

- One-pot or Sequential Reactions: Some syntheses may employ one-pot strategies combining halogenation, substitution, and acylation to streamline the process.

Analytical and Characterization Data

The purity and structure of the synthesized compound are confirmed by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR to confirm substitution patterns and acetamide formation.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and elemental composition.

- Infrared Spectroscopy (IR): To detect characteristic amide carbonyl stretching.

- Chromatography: Flash column chromatography for purification; TLC monitoring during synthesis.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination | Selectfluor, CH3CN, rt | 70-85 | Regioselective fluorination |

| Halogenation (3-pos) | NBS, light, solvent (CCl4) | 60-75 | Formation of 3-bromo derivative |

| Methylthiolation | CH3SNa, DMF, 60°C | 65-80 | Nucleophilic substitution |

| Amination (2-pos) | Nitration + reduction or direct | 50-70 | Introduction of amino group |

| Acetylation | Acetyl chloride, pyridine | 80-90 | Formation of acetamide |

Research Findings and Notes

- The regioselectivity of fluorination and methylthiolation is critical and often requires careful control of reaction conditions and choice of reagents.

- The acetamide formation is generally high-yielding under mild conditions, avoiding decomposition.

- The substitution pattern on the fluorenyl ring influences biological activity, making precise synthetic control essential.

- No direct literature source explicitly detailing the exact preparation of Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- was found in the provided search results; however, the synthetic strategies are inferred from closely related fluorenyl and acetamide chemistry described in patent literature and organic synthesis reports.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- exhibit significant anticancer properties. The structural characteristics of this compound allow it to interact with specific cellular pathways involved in cancer proliferation. For instance, derivatives have shown promise in inhibiting tumor growth by targeting the mitogen-activated protein kinase (MAPK) signaling pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that fluorenyl derivatives can exhibit effective inhibition against various bacterial strains, making them potential candidates for the development of new antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic processes .

Organic Electronics

Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- has potential applications in organic electronics due to its suitable electronic properties. Its ability to form stable thin films makes it an attractive candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies indicate that incorporating such compounds into device architectures can enhance charge transport and overall device efficiency .

Photonic Devices

The compound's unique optical properties enable its use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed for applications in sensors and lasers. Research demonstrates that modifications to the fluorenyl structure can fine-tune these optical properties for specific applications .

Case Study: Anticancer Efficacy

A study conducted on a series of acetamide derivatives, including Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)-, revealed significant anticancer activity against breast cancer cell lines. The IC50 values indicated that these compounds could effectively inhibit cell growth at low micromolar concentrations, suggesting their potential as lead compounds in drug development .

Case Study: Organic Photovoltaics

In a recent investigation into organic photovoltaic materials, Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- was incorporated into a blend with fullerene derivatives. The resulting devices demonstrated improved power conversion efficiencies compared to traditional materials, highlighting the compound's role in advancing solar energy technologies .

Mechanism of Action

The mechanism of action of Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Fluorene vs. Heterocyclic Cores

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups

- Fluorine (Target Compound) :

- Increases polarity and oxidative stability.

- May reduce metabolic degradation in biological systems.

- Methylthio (Target Compound) :

- Trifluoroacetyl (Indole Derivatives) :

Melting Points and Solubility

| Compound | Core | Key Substituents | Melting Point (°C) | Molecular Weight | Solubility Predictors |

|---|---|---|---|---|---|

| Target Compound | Fluorene | 7-F, 3-SMe, 2-acetamide | Not reported | 287.35 | Moderate (polar F and SMe) |

| 5f (1,3,4-Thiadiazole) | Thiadiazole | Methylthio, isopropylphenoxy | 158–160 | 345.46 | Low (lipophilic isopropyl) |

| 4f (Indole) | Indole | Trifluoroacetyl, fluorostyryl | 222–225 | ~450 (estimated) | Low (highly fluorinated) |

| N-(6-CF₃-benzothiazole-2-yl) | Benzothiazole | Trifluoromethyl, methoxy | Not reported | 347.34 | Moderate (CF₃ and OMe balance) |

Key Observations :

- Indole derivatives exhibit the highest melting points due to trifluoroacetyl groups.

- Thiadiazole analogs show lower melting points, correlating with less rigid cores .

Biological Activity

Acetamide derivatives are a significant class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article focuses on the specific compound Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- , exploring its biological activity through various studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a fluorine atom and a methylthio group attached to a fluorenyl backbone, which is essential for its biological interactions.

Antimicrobial Activity

Research has demonstrated that acetamides exhibit notable antimicrobial properties. In particular, studies have shown that modifications to the acetamide structure can enhance antibacterial activity against pathogens such as Klebsiella pneumoniae. The presence of halogen atoms like fluorine is often linked to increased potency due to improved molecular stability and interaction with bacterial enzymes .

Minimum Inhibitory Concentration (MIC) studies have been conducted to evaluate the effectiveness of various acetamides against bacterial strains. For instance, compounds similar to Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- have shown promising results in inhibiting bacterial growth at low concentrations .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| A1 | 50 | Klebsiella pneumoniae |

| A2 | 25 | Klebsiella pneumoniae |

Anticancer Activity

Acetamide derivatives are also being explored for their anticancer properties. For example, compounds with similar functional groups have been shown to inhibit the growth of various cancer cell lines, including glioblastoma (U87MG cells). The mechanism often involves the inhibition of heme oxygenase-1 (HO-1), an enzyme implicated in cancer cell proliferation and survival .

In a study investigating the antiproliferative activity of acetamides, it was found that certain derivatives exhibited strong activity against cancer cell lines with low cytotoxicity towards normal cells. This selectivity is crucial for developing potential therapeutic agents .

Case Studies

- Antibacterial Efficacy : A study focused on two acetamide derivatives, including one structurally similar to Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)-. The results indicated that the derivative with a chloro substitution demonstrated superior antibacterial activity compared to its non-chloro counterpart. This suggests that structural modifications can significantly influence biological outcomes .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various acetamides on cancer cell lines. The findings revealed that while some derivatives effectively inhibited cancer cell growth, they maintained low toxicity levels in non-cancerous cells, highlighting their potential as safer therapeutic options .

Q & A

Q. Optimization tips :

- Control reaction temperatures (e.g., 0–5°C for fluorination to avoid overhalogenation) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

- Monitor reaction progress via TLC or HPLC to ensure complete conversion .

Advanced: How do the methylthio and fluoro substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization?

Answer:

- Fluorine (electron-withdrawing) : Directs electrophilic attacks to the para position (C-2 in this scaffold) and enhances stability of metal intermediates in cross-coupling .

- Methylthio (electron-donating) : Activates the ortho/para positions (e.g., C-4) for nucleophilic substitutions but may compete with fluorine in directing coupling reactions. Steric hindrance from the methylthio group can limit accessibility to C-3 .

Q. Methodological approach :

- Use Pd(PPh₃)₄ with SPhos ligand to mitigate steric effects .

- Pre-functionalize the fluorene core with protecting groups (e.g., Boc for acetamide) to avoid side reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

Q. Best practices :

- Compare spectral data with computationally simulated spectra (DFT/B3LYP) for ambiguous peaks .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity)?

Answer:

Contradictions often arise from:

- Solubility variations : Use DMSO-d⁶ for in vitro assays but confirm compound stability (e.g., via LC-MS to detect degradation) .

- Target specificity : Perform competitive binding assays (SPR or ITC) to differentiate between direct inhibition and off-target effects .

- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for metabolic differences .

Case study : A methylthio group may enhance membrane permeability but reduce aqueous solubility, leading to false negatives in cell-based assays .

Basic: What computational methods aid in predicting the compound’s reactivity and intermolecular interactions?

Answer:

- Docking simulations (AutoDock Vina) : Model interactions with enzymes (e.g., kinases) using the methylthio group’s hydrophobic surface area as a key parameter .

- DFT calculations (Gaussian) : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- MD simulations (GROMACS) : Assess stability in biological membranes, leveraging fluorine’s polarity and sulfur’s lipophilicity .

Advanced: What strategies mitigate degradation of the methylthio group during long-term storage or under physiological conditions?

Answer:

- Storage : Use amber vials under argon at –20°C; add antioxidants (e.g., BHT) to prevent S–CH₃ oxidation .

- Formulation : Encapsulate in cyclodextrin or liposomes to shield the methylthio group from hydrolytic enzymes .

- Stability assays : Monitor via UPLC-PDA at 254 nm for sulfide → sulfoxide byproducts (retention time shifts) .

Basic: How does the compound’s logP value influence its applicability in biological studies?

Answer:

Theoretical logP (calculated via ChemDraw): ~3.2, indicating moderate lipophilicity.

- Advantages : Enhanced blood-brain barrier penetration for neurotarget studies .

- Challenges : May require solubilizers (e.g., Cremophor EL) for in vivo dosing .

Experimental validation : Perform shake-flask method with octanol/water partitioning .

Advanced: Can this compound serve as a precursor for radiolabeled probes (e.g., ¹⁸F or ³⁵S)?

Answer:

- ¹⁸F labeling : Replace the C-7 fluorine via isotopic exchange (requires high-specific-activity ¹⁸F and microwave assistance) .

- ³⁵S labeling : Introduce ³⁵S into the methylthio group using H³⁵SH in a nucleophilic substitution .

Validation : Use autoradiography or PET imaging to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.